N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethylbenzamide
Description
N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethylbenzamide is a complex organic compound that features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a carbonothioyl group attached to a 4-ethylbenzamide moiety
Properties
IUPAC Name |
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]-4-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S/c1-2-14-3-5-15(6-4-14)19(26)22-20(29)24-11-9-23(10-12-24)17-8-7-16(21)13-18(17)25(27)28/h3-8,13H,2,9-12H2,1H3,(H,22,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKXZGMNVJPMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethylbenzamide typically involves multiple steps:
Formation of the piperazine derivative: The starting material, 4-chloro-2-nitroaniline, undergoes a nucleophilic substitution reaction with piperazine to form 4-(4-chloro-2-nitrophenyl)piperazine.
Thioamide formation: The piperazine derivative is then reacted with carbon disulfide and a suitable base to form the corresponding thioamide.
Amide coupling: Finally, the thioamide is coupled with 4-ethylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethylbenzamide can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The thioamide group can be hydrolyzed to form the corresponding amide and thiol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-(4-chloro-2-aminophenyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Hydrolysis: 4-ethylbenzoic acid and the corresponding thiol.
Scientific Research Applications
N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to the presence of the piperazine ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with various biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethylbenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The piperazine ring is known to interact with various receptors in the central nervous system, while the nitro and chloro groups may contribute to the compound’s overall activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitrophenyl disulfide: Similar in structure but lacks the piperazine and benzamide moieties.
4-chloro-2-nitrophenol: Similar in structure but lacks the piperazine and thioamide groups.
4-nitrophenylsulfonylbenzamide: Contains a similar benzamide moiety but differs in the substituents on the aromatic ring.
Uniqueness
N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethylbenzamide is unique due to the combination of its piperazine ring, nitro and chloro substituents, and thioamide group. This combination of functional groups provides the compound with distinct chemical and biological properties that are not found in the similar compounds listed above.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
